N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide
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Overview
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide” is a complex organic compound. The compound is likely to be a yellowish solid . It contains a benzofuran ring, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex, given its composition. The compound contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . The reactivity of these compounds can be influenced by various factors, including the presence of substituents and their positions on the benzofuran ring .Physical and Chemical Properties Analysis
The compound is likely to be a yellowish solid . The exact physical and chemical properties of “this compound” are not clear from the available information.Scientific Research Applications
Organic Synthesis and Chemical Properties
Selective Construction of Benzofurans : An efficient method for selectively constructing benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives has been established through base-controlled cyclization of N-phenoxyamides. This process represents the first example of employing TIPS-EBX for the transformation of C(sp) to either C(sp2) or C(sp3) under metal-free conditions, highlighting the versatility of N-phenoxyamides as multitasking reagents in organic synthesis (Li et al., 2019).
β-Amyloid Aggregation Inhibition : The synthesis of 2-(4-hydroxyphenyl)benzofurans has been explored for their application as β-amyloid aggregation inhibitors, showcasing the potential therapeutic uses of benzofuran derivatives in addressing neurodegenerative diseases (Choi et al., 2004).
Pharmacology and Therapeutics
Fluorescent Molecular Thermometers : Polymers labeled with benzofurazans have been developed as sensitive fluorescent molecular thermometers. These polymers undergo temperature-induced phase transitions in aqueous solutions, offering a novel approach for temperature monitoring in biological and chemical experiments (Uchiyama et al., 2003).
Antitumor Agents : Dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential as antitumor agents that inhibit tubulin polymerization. This research identifies these compounds as promising candidates for the development of new anticancer drugs (Pieters et al., 1999).
Material Science and Engineering
Hyperbranched Aromatic Polyamides : The synthesis and properties of hyperbranched aromatic polyamides have been investigated, revealing potential applications in materials science due to their solubility and molecular weight characteristics (Yang et al., 1999).
Future Directions
Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing new benzofuran derivatives with enhanced efficacy compared to conventional treatments .
Mechanism of Action
Target of Action
The primary target of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide is the histamine H3 receptor (H3R) and dopaminergic receptors, mainly D2R and D3R . These receptors are primarily found in the central nervous system (CNS) and play a crucial role in modulating neurotransmitter release .
Mode of Action
The compound interacts with its targets by binding to these receptors, thereby inhibiting the release of histamine and other neurotransmitters such as norepinephrine, acetylcholine, and serotonin . This interaction results in changes in neurotransmission, which can have various effects depending on the specific physiological context.
Biochemical Pathways
These effects could potentially alter various downstream processes, including mood regulation, cognitive function, and other CNS-related activities .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its target receptors. By inhibiting the release of certain neurotransmitters, it can influence various physiological processes. For instance, it has been suggested that some compounds with similar structures have immunosuppressive activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(22-15-7-3-2-4-8-15)18(20)19-11-14-12-21-17-10-6-5-9-16(14)17/h2-10,13-14H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOGXOAJYHXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C12)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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